Mahanimbine

Descripción general

Descripción

- Se ha estudiado por sus posibles beneficios para la salud, particularmente en el contexto de los trastornos metabólicos y el cáncer.

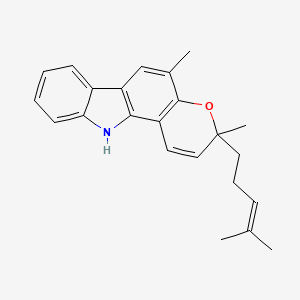

- La estructura química de la this compound se muestra a continuación: !Estructura química de la this compound

Mahanimbine: es un alcaloide activo por vía oral derivado de

Métodos De Preparación

Rutas sintéticas: La mahanimbine se puede sintetizar a través de diversos métodos, incluyendo transformaciones químicas y reacciones de ciclización.

Condiciones de reacción: Las rutas sintéticas específicas y las condiciones de reacción para la this compound no están ampliamente documentadas en la literatura.

Producción industrial: Los métodos de producción a escala industrial para la this compound no están bien establecidos debido a su uso comercial limitado.

Análisis De Reacciones Químicas

Reactividad: La mahanimbine experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Productos principales: Los productos específicos formados durante estas reacciones dependerían de las condiciones de reacción y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Mechanism of Action:

Mahanimbine has been shown to enhance cholinergic transmission and reduce neuroinflammation, making it a potential candidate for treating neurodegenerative diseases. Research indicates that it can improve memory capacity and mitigate the effects of oxidative stress and amyloid formation in the brain.

Case Study:

A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced neuroinflammation in mice. The findings revealed that this compound administration significantly improved memory performance in the Morris Water Maze test, reduced levels of acetylcholinesterase (an enzyme that breaks down acetylcholine), and decreased pro-inflammatory cytokines like IL-1β and TNF-α while increasing anti-inflammatory markers such as IL-10 and TGF-β .

| Parameter | Control | LPS-induced | This compound (2 mg/kg) |

|---|---|---|---|

| Escape Latency (seconds) | 30 ± 5 | 50 ± 7 | 35 ± 6 |

| AChE Activity (U/L) | 6.28 | 10.32 | 8.00 |

| IL-1β Levels (pg/mL) | 1.5 | 3.0 | 2.0 |

Metabolic Regulation

Effects on Obesity:

this compound has demonstrated anti-obesity properties by preventing high-fat diet-induced metabolic complications in animal models. It has been shown to reduce weight gain, hyperlipidemia, and fat accumulation in adipose tissues.

Case Study:

In a study involving male and female mice fed a high-fat diet, those treated with this compound exhibited significantly lower weight gain compared to untreated controls. Specifically, male mice showed a weight gain of only 51.70% with this compound treatment versus 71.02% in the control group .

| Group | Weight Gain (%) |

|---|---|

| High-Fat Diet Control | 71.02 ± 6.04 |

| This compound (2 mg/kg) | 51.70 ± 3.59 |

| This compound (4 mg/kg) | 47.37 ± 3.73 |

Anticancer Properties

Mechanism of Action:

this compound exhibits significant anticancer activity against various human cancers, including breast and pancreatic cancer. Its mechanisms include induction of apoptosis, cell cycle arrest, and inhibition of cancer cell migration.

Case Studies:

- Breast Cancer: Research indicated that this compound induced apoptosis in human breast cancer cells and inhibited their invasive capabilities .

- Pancreatic Cancer: Another study found that this compound could inhibit pancreatic cancer cell proliferation through modulation of critical signaling pathways such as AKT/mTOR and STAT3 .

| Cancer Type | Effect Observed |

|---|---|

| Breast Cancer | Induction of apoptosis |

| Pancreatic Cancer | Inhibition of cell proliferation |

Mecanismo De Acción

Objetivos: Es probable que la mahanimbine interactúe con objetivos moleculares específicos dentro de las células.

Vías: Puede modular las vías de señalización relacionadas con la inflamación, el estrés oxidativo o el metabolismo.

Comparación Con Compuestos Similares

Singularidad: Las características únicas de la mahanimbine incluyen su origen natural, su biodisponibilidad oral y sus posibles beneficios para la salud.

Compuestos similares: Si bien la this compound destaca, otros alcaloides de carbazol (por ejemplo, la murrayanina, la mahanina) comparten similitudes estructurales y pueden tener propiedades relacionadas.

Actividad Biológica

Mahanimbine, a carbazole alkaloid predominantly found in the leaves of Murraya koenigii (curry leaf), has garnered significant attention for its diverse biological activities. This article explores the compound's neuroprotective, anticancer, and metabolic effects, supported by various research findings and case studies.

This compound's structure is characterized by a unique carbazole framework, which is linked to its pharmacological properties. The compound exhibits multiple mechanisms of action, including modulation of cholinergic activity, inhibition of inflammatory pathways, and induction of apoptosis in cancer cells.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of neuroinflammation and aging.

- Cholinergic System Modulation : this compound has been shown to enhance cholinergic activity by inhibiting acetylcholinesterase (AChE) activity. In a study involving lipopolysaccharide (LPS)-induced neuroinflammation in mice, treatment with this compound significantly reduced AChE levels and improved cholinergic transmission .

- Reduction of Neuroinflammation : The compound also demonstrated the ability to modulate pro-inflammatory cytokines. Treatment with this compound decreased levels of IL-1β and TNF-α while increasing IL-10 and TGF-β1, indicating a shift towards an anti-inflammatory response .

- Memory Improvement : In aged mice, this compound administration resulted in improved spatial learning and memory retention as assessed by the Morris water maze test. This effect was associated with decreased oxidative stress markers and amyloid-beta levels .

Table 1: Neuroprotective Effects of this compound

| Parameter | Control Group | This compound (1 mg/kg) | This compound (2 mg/kg) |

|---|---|---|---|

| AChE Activity (U/L) | 376.96 ± 16.03 | 314.39 ± 15.17 | 337.82 ± 4.55 |

| IL-1β Levels (pg/mL) | 2.67 ± 0.21 | 1.50 ± 0.10 | 1.20 ± 0.05 |

| TNF-α Levels (pg/mL) | Elevated | Reduced | Reduced |

| Memory Retention (Morris Test) | Baseline | Improved | Improved |

Anticancer Activity

This compound has shown promising results in various cancer models, particularly against pancreatic cancer.

- Cytotoxicity Studies : Research indicates that this compound selectively inhibits the proliferation of pancreatic cancer cells while exhibiting minimal cytotoxicity towards normal cells. The compound induced G0/G1 cell cycle arrest and apoptosis in cancer cells, with IC50 values ranging from 3.5 to 64 μM .

- Mechanisms of Action : The anticancer effects are attributed to the inhibition of key signaling pathways, including AKT/mTOR and STAT3, which are critical for cell survival and proliferation in cancer .

Table 2: Anticancer Effects of this compound

| Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| Capan-2 | 3.5 | G0/G1 arrest, apoptosis |

| SW1190 | 64 | Inhibition of AKT/mTOR signaling |

| Normal Cells | >100 | Minimal cytotoxicity |

Metabolic Effects

The metabolic benefits of this compound have been explored in the context of obesity and insulin resistance.

- Weight Management : In high-fat diet-induced obesity models, this compound administration resulted in significant reductions in weight gain compared to control groups .

- Improvement in Glucose Metabolism : The compound enhanced glucose clearance and upregulated insulin-responsive genes in liver and adipose tissues, suggesting its potential role in managing metabolic disorders .

Table 3: Metabolic Effects of this compound

| Parameter | Control Group | This compound (2 mg/kg) | This compound (4 mg/kg) |

|---|---|---|---|

| Weight Gain (%) | 71.02 ± 6.04 | 51.70 ± 3.59 | 47.37 ± 3.73 |

| Glucose Clearance Improvement | Baseline | Significant | Significant |

| Insulin Responsive Gene Expression | Low | Upregulated | Upregulated |

Propiedades

IUPAC Name |

3,5-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO/c1-15(2)8-7-12-23(4)13-11-18-21-19(14-16(3)22(18)25-23)17-9-5-6-10-20(17)24-21/h5-6,8-11,13-14,24H,7,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNVFUBCWIYPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C1OC(C=C3)(C)CCC=C(C)C)NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601035072 | |

| Record name | Mahanimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (+)-Mahanimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21104-28-9 | |

| Record name | Mahanimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021104289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mahanimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Mahanimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

94 - 95 °C | |

| Record name | (+)-Mahanimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.